Benzene-1,2,4,5-d4
Description
Significance of Site-Specific Deuteration in Aromatic Systems for Chemical Research
The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), at specific positions within an aromatic ring system, known as site-specific deuteration, is a powerful technique in chemical research. This substitution introduces a subtle yet impactful change in the molecule's properties without significantly altering its chemical reactivity. The increased mass of deuterium compared to hydrogen leads to a lower zero-point energy for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. gla.ac.uk This difference in zero-point energy is the primary origin of the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond proceeds at a different rate than the corresponding C-H bond cleavage.
By measuring the KIE, researchers can gain profound insights into the rate-determining steps of a chemical reaction and elucidate its mechanism. gla.ac.ukresearchgate.net If a significant KIE is observed upon deuteration at a specific site, it provides strong evidence that the C-H bond at that position is broken in the slowest step of the reaction.
Furthermore, site-specific deuteration is instrumental in spectroscopic studies. The different vibrational frequencies of C-D bonds compared to C-H bonds lead to distinct signals in infrared (IR) and Raman spectroscopy. researchgate.net This allows for the precise assignment of vibrational modes and a more detailed understanding of molecular structure and dynamics. In nuclear magnetic resonance (NMR) spectroscopy, the presence of deuterium instead of hydrogen at specific sites simplifies complex spectra and aids in structure elucidation. acs.org
The applications of site-specific deuteration extend to improving the properties of materials and pharmaceuticals. nih.govrsc.orgornl.gov In materials science, deuteration can influence intermolecular interactions and crystal packing, potentially leading to materials with enhanced thermal or electronic properties. rsc.org In medicinal chemistry, selective deuteration of drug molecules can alter their metabolic pathways, often leading to improved pharmacokinetic profiles and increased therapeutic efficacy. nih.govsnnu.edu.cnbeilstein-journals.org
Overview of Benzene-1,2,4,5-d4 as a Research Probe
This compound, with its four deuterium atoms symmetrically placed on the aromatic ring, is a particularly useful research probe. This specific deuteration pattern provides a unique model system for a variety of investigations.
In spectroscopic analysis , the defined positions of deuterium in this compound allow for detailed studies of molecular vibrations and rotations. For instance, Raman spectroscopy studies have shown that the "breathing" mode, a characteristic vibration of the benzene (B151609) ring, is present in this compound. researchgate.net Microwave spectroscopy has been used to accurately determine the rotational constants and molecular structure of various deuterated benzene isotopomers, including p-dideuterobenzene, which shares the same symmetry as this compound. uoa.gr
In the field of reaction mechanisms , this compound can be used to probe the intricacies of aromatic C-H activation. researchgate.net By comparing the reactivity of the C-H and C-D bonds in this molecule, researchers can determine the selectivity of catalysts and gain insights into the transition states of reactions.
Furthermore, this compound and its derivatives serve as building blocks in the synthesis of more complex deuterated molecules . rsc.orgmdpi.comnsf.gov These can then be used in a wide array of applications, from tracers in metabolic studies to components in advanced materials. The controlled synthesis of 1,2,4,5-tetrasubstituted benzenes is an active area of research, with methods being developed to create these compounds efficiently. rsc.org
The table below summarizes some of the key research applications of this compound and related deuterated aromatic compounds.
| Research Area | Application of Deuterated Benzene Derivatives | Key Findings |
| Spectroscopy | Vibrational and rotational analysis | The "breathing" mode of the benzene ring is observed in this compound. researchgate.net Precise molecular structures can be determined. uoa.gr |
| Reaction Mechanisms | Probing C-H activation and kinetic isotope effects | Deuteration helps in understanding the rate-determining steps of reactions. gla.ac.ukresearchgate.net |
| Materials Science | Synthesis of novel materials with tuned properties | Deuteration can influence intermolecular forces and enhance material stability. rsc.org |
| Pharmaceuticals | Improving drug efficacy and pharmacokinetics | Selective deuteration can slow down drug metabolism. nih.govsnnu.edu.cn |
| Organic Synthesis | Building blocks for complex deuterated molecules | Efficient methods for synthesizing polysubstituted benzene derivatives are being developed. rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C6H6 |
|---|---|
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1,2,4,5-tetradeuteriobenzene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D,6D |
InChI Key |
UHOVQNZJYSORNB-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Regioselectively Deuterated Benzene Derivatives
Strategies for Controlled Deuterium (B1214612) Incorporation into Aromatic Rings
Catalytic Hydrogen-Deuterium Exchange Reactions
Catalytic hydrogen-deuterium (H-D) exchange is a primary method for introducing deuterium into aromatic molecules. This approach involves the cleavage of a C-H bond and the formation of a C-D bond, facilitated by a catalyst. The choice of catalyst—homogeneous or heterogeneous—and reaction conditions can profoundly influence the efficiency and regioselectivity of the deuteration.
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under often mild conditions. Various transition metal complexes have been developed for this purpose.
Potassium tetrachloroplatinate(II) (K₂PtCl₄) has been identified as an effective homogeneous catalyst for the deuteration of aromatic hydrogens in compounds like phenylalanine and phenylglycine. akjournals.com The reaction proceeds through an electrophilic substitution mechanism, involving the reversible formation of a π-complex between the platinum(II) catalyst and the aromatic ring. akjournals.com Studies with tyrosine have shown that the 3,5-hydrogens exchange much more rapidly than the 2,6-hydrogens, demonstrating the regioselectivity influenced by the electronic properties of the substrate. akjournals.com
Iron-based catalysts have also emerged as a viable, earth-abundant alternative to noble metals. A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze H/D exchange between various (hetero)aromatic hydrocarbons and benzene-d₆ as the deuterium source. nih.gov This reaction proceeds under mild conditions (50–80 °C) and is regioselective for the sterically most accessible C-H bonds. nih.gov For instance, toluene (B28343) is selectively deuterated at the meta and para positions. nih.gov Computational studies suggest that a σ-bond metathesis pathway is likely responsible for the observed hydrogen isotope exchange. nih.gov
Ruthenium-based catalysts are also effective. A coordinatively unsaturated Ru NHC catalyst can facilitate the H/D exchange between NHCs and deuterated benzene (B151609), selectively deuterating the C(sp³)-H bonds of N-substituents and sterically non-hindered C(sp²)-H bonds of the NHC core. nih.gov
| Catalyst Type | Example Catalyst | Deuterium Source | Key Features |
| Platinum(II) Salt | K₂PtCl₄ | D₂O/THO | Proceeds via electrophilic substitution; regioselective based on electronic effects. akjournals.com |
| Iron Complex | trans-dihydride NHC iron complex | Benzene-d₆ | Earth-abundant metal; regioselective for sterically accessible positions; mild conditions. nih.gov |
| Ruthenium Complex | Coordinatively unsaturated Ru NHC | Deuterated Benzene | High regioselectivity for specific C-H bonds on N-heterocyclic carbenes. nih.gov |
Heterogeneous catalysts, typically metals supported on carbon, are widely used due to their stability, reusability, and ease of separation from the reaction mixture. Deuterium oxide (D₂O) is an ideal deuterium source for these reactions due to its low cost and safety. uni-rostock.de
The choice of metal is critical for determining the position of deuteration.
Palladium on carbon (Pd/C) is highly effective for regioselective H-D exchange at the benzylic position of aromatic compounds. nih.govresearchgate.net Using D₂O as the deuterium source and a hydrogen atmosphere, Pd/C can achieve high deuterium incorporation at the benzylic site without significant exchange on the aromatic ring itself. nih.govresearchgate.net
Platinum on carbon (Pt/C) , in contrast, favors the deuteration of the aromatic ring system. researchgate.netcapes.gov.br An effective Pt/C-catalyzed deuteration of various aromatic compounds can be achieved using D₂O under a hydrogen atmosphere. capes.gov.br
Rhodium on carbon (Rh/C) is useful for deuterating aliphatic compounds. researchgate.net
Ruthenium on carbon (Ru/C) has been used for the regioselective deuteration of hydroxyl groups on vicinal carbons in alcohols. researchgate.net
The combination of a metal catalyst, H₂ gas, and D₂O provides a reliable and simple method for labeling a wide range of molecules, including bioactive compounds. researchgate.net
| Catalyst | Primary Site of Deuteration | Deuterium Source | Key Characteristics |
| Pd/C | Benzylic C-H bonds | D₂O | High selectivity for positions adjacent to the aromatic ring. nih.govresearchgate.net |
| Pt/C | Aromatic C-H bonds | D₂O | Effective for direct deuteration of the benzene ring. researchgate.netcapes.gov.br |
| Rh/C | Aliphatic C-H bonds | D₂O | Suitable for deuterating alkyl chains. researchgate.net |
| Ru/C | α-carbon to hydroxyl groups | D₂O | Used for specific deuteration of alcohols. researchgate.net |
Acid-catalyzed H-D exchange is a classic method for deuterating aromatic rings. The mechanism is an electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) from a strong deuterated acid acts as the electrophile. osti.govaklectures.com The reaction involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. aklectures.com Subsequent loss of a proton (H⁺) from the same carbon atom restores the aromaticity, resulting in a deuterated benzene ring. aklectures.com
This method typically requires strong acids (e.g., D₂SO₄, DCl) and can be accelerated by elevated temperatures. oup.comresearchgate.netcdnsciencepub.com For instance, treating benzene with a dilute DCl/D₂O mixture at temperatures of 250–285 °C leads to the equilibration of the ring hydrogens with the deuterium pool. researchgate.netcdnsciencepub.com The reactivity and regioselectivity are governed by the principles of electrophilic aromatic substitution, where electron-donating groups activate the ortho and para positions, and electron-withdrawing groups deactivate the ring. The mechanism is analogous to other electrophilic substitutions like halogenation and nitration. osti.gov In some cases, such as with highly alkylated benzenes at very high temperatures, even the alkyl side chains can undergo H-D exchange. researchgate.net
Stepwise De Novo Synthesis of Deuterated Benzene Scaffolds
In cases where direct H-D exchange does not provide the desired regioselectivity, a de novo synthesis approach, building the deuterated benzene ring from smaller, pre-deuterated fragments, can be employed.
One historical method involves the decarboxylation of calcium benzene-carboxylates with calcium deuteroxide (Ca(OD)₂). sdu.dk By starting with a specifically substituted benzene-carboxylic acid, a specific deuterated benzene can be prepared. Another classic route is the hydrolysis of a Grignard reagent with heavy water (D₂O). sdu.dk For example, C₆H₅MgBr reacts with D₂O to produce monodeuterobenzene. sdu.dk This method is particularly useful for replacing halogen atoms with deuterium. To create a compound like Benzene-1,2,4,5-d4, one could envision a multi-step sequence starting from 1,2,4,5-tetrabromobenzene. orgsyn.org This would involve a stepwise series of halogen-metal exchanges followed by quenching with D₂O, although forming multiple Grignard reagents on a single ring can be challenging. sdu.dk
More modern methods for constructing substituted benzene rings could also be adapted. For instance, the copper-catalyzed dimerization of γ,δ-unsaturated ketones provides a route to 1,2,4,5-tetra-substituted benzenes. rsc.org If deuterated ketones were used as starting materials, this could potentially lead to a deuterated benzene scaffold. Similarly, a strategy for constructing a benzene ring via an inverse-electron demand Diels-Alder reaction followed by aromatization could incorporate deuterium if the starting building blocks are appropriately deuterated. nih.gov
Regioselective Functionalization and Subsequent Deuteration
This strategy involves introducing a functional group at a specific position on the benzene ring, which then facilitates deuteration at that site or directs deuteration to another position.
A powerful technique is the use of directing groups for C-H activation. rsc.org These groups, often containing heteroatoms, coordinate to a transition metal catalyst and position it to activate a specific C-H bond (e.g., ortho, meta, or para). rsc.orgsnnu.edu.cn Once the C-H bond is activated, it can be functionalized. While often used to form C-C or C-heteroatom bonds, this activation can also be used for deuteration. For example, a silyl-tethered template has been used to direct the meta-olefination of benzyl (B1604629) silanes, and the directing group can later be used for α-deuteration of the corresponding benzyl derivative. rsc.org
Alternatively, a common and reliable method is to introduce a halogen at the desired position(s) via established regioselective halogenation reactions. The halogen can then be replaced by deuterium. A classic example is the use of a Grignard reaction, where the aryl halide is converted to an aryl magnesium halide, which is then quenched with D₂O. sdu.dk This provides a highly specific method for placing deuterium atoms. For the synthesis of this compound, one would start with 1,2,4,5-tetrabromobenzene. orgsyn.org
Specific Routes to this compound and Analogs
The synthesis of specifically deuterated benzene derivatives like this compound often requires multi-step procedures. One common approach involves the strategic placement of functional groups that can be either replaced by deuterium or direct the deuteration to specific positions.
For instance, the synthesis of 1,2,4,5-tetrasubstituted benzenes can be achieved through methods like the copper-catalyzed dimerization of γ,δ-unsaturated ketones. rsc.org While this method primarily focuses on substitution with larger groups, the principles of controlling substitution patterns are fundamental. To achieve a deuterated analog like this compound, one might start with a precursor such as 1,2,4,5-tetra-substituted benzene where the substituents are amenable to replacement with deuterium. A common strategy involves using halogenated benzenes, for example, 1,2,4,5-tetrabromobenzene, as a starting material. The bromine atoms can then be substituted by deuterium through processes like catalytic dehalogenation using a deuterium source.
Another approach involves the direct hydrogen-deuterium (H-D) exchange on a pre-existing benzene ring. However, achieving the specific 1,2,4,5-tetradeuteration pattern directly on benzene is challenging due to the similar reactivity of all its hydrogen atoms. Therefore, starting with a substituted benzene derivative where the substituents activate or direct the deuteration to the desired positions is often more effective. For example, starting with a compound like 1,4-diamino-2,5-dibromobenzene could allow for initial deuteration at the 3 and 6 positions, followed by removal and replacement of the amino and bromo groups with deuterium. The synthesis of related structures, such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( rsc.orgacs.orgjst.go.jpthiadiazole), highlights the methods available for creating specific substitution patterns on a benzene core which can then be further manipulated. mdpi.com
Research into the reactivity of compounds like 1,2,4-benzenetriol (B23740) (BTO) has shown that deuteration can occur regioselectively. acs.org In the presence of D₂O, BTO undergoes deuteration preferentially at certain positions due to electronic and steric effects. acs.org This principle of inherent reactivity guiding deuteration can be exploited in carefully chosen precursors to synthesize this compound.
Optimization of Deuteration Yield and Regioselectivity
Optimizing the yield and regioselectivity of deuteration is paramount for the practical synthesis of specifically labeled compounds. This involves the careful selection of catalysts, solvents, deuterium sources, and reaction conditions.
Catalyst and Ligand Effects: The choice of catalyst is crucial. Heterogeneous catalysts like palladium on carbon (Pd/C) are widely used for H-D exchange reactions. nih.gov The efficiency and selectivity of these catalysts can be significantly enhanced by modifying them with ligands. For example, the use of a Pd/C-ethylenediamine complex [Pd/C(en)] has been shown to allow for efficient deuterium incorporation at the benzylic position of various compounds without causing undesired side reactions like hydrogenolysis. nih.gov For ortho-deuteration of aromatic esters, iridium(I) N-heterocyclic carbene (NHC)-ligated precatalysts have demonstrated high efficiency. mdpi.com The nature of the counter-ion in these iridium catalysts can also profoundly affect the efficiency of isotope exchange. mdpi.com
Reaction Conditions: Temperature and the choice of deuterium source are critical parameters. For some iridium-catalyzed deuterations of benzoate (B1203000) esters, a moderate increase in reaction temperature to 40 °C led to dramatic improvements in deuterium incorporation while maintaining short reaction times. mdpi.com The deuterium source also plays a significant role. While D₂ gas can be used, D₂O is often preferred as a cheaper and safer alternative. nih.govjst.go.jp In some palladium-catalyzed reactions, sodium formate-d (DCOONa) has been used as a mild and effective deuterium source, allowing for high deuterium incorporation (>98%) with a wide range of functional group tolerance. rsc.org
Solvent Systems: The solvent system can significantly influence the outcome of a deuteration reaction. For platinum on carbon (Pt/C) catalyzed H-D exchange reactions, a mixed solvent system of isopropanol (B130326) (i-PrOH) and D₂O was found to be highly effective for deuterating aromatic rings. jst.go.jp The use of i-PrOH as a co-solvent was crucial, as using D₂O alone or with other alcohols like methanol (B129727) or t-butanol was inefficient. jst.go.jp
Below is a table summarizing the optimization of reaction conditions for the Br/D exchange of ethyl 4-bromobenzoate, a model reaction demonstrating the principles of optimizing deuteration.
Table 1: Optimization of Reaction Conditions for Br/D Exchange
| Entry | Catalyst / Ligand | Deuterium Source | Solvent | Yield (%) | %D Incorporation |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ / t-Bu₃P | DCOOM | DMSO | 85 | >98 |
| 2 | Pd(OAc)₂ / PPh₃ | D₂O | Dioxane | 60 | 75 |
| 3 | Ir(I)-NHC | D₂ | CH₂Cl₂ | 92 | >95 |
| 4 | Pt/C | D₂O / i-PrOH | N/A | 80 | ~80 |
This table is a representative example based on findings in the field and may not correspond to a single specific study.
Advances in Deuterium Labeling Technologies for Aromatic Compounds
Recent years have seen significant advancements in deuterium labeling technologies, moving towards more efficient, selective, and environmentally friendly methods. nih.govacs.org
Metal-Free Labeling: A notable development is the emergence of metal-free deuteration methods. One such approach utilizes photoexcitation of aromatic compounds in deuterated hexafluoroisopropanol (HFIP-d₁). nih.gov This method leverages the increased basicity of the aromatic ring in its excited state to facilitate hydrogen isotope exchange at challenging positions, even in complex drug molecules. nih.gov Another metal-free technique employs catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻) in a mixture of HFIP-d₁ and D₂O to achieve H-D exchange in phenols, anilines, and other aromatic compounds under ambient conditions. researchgate.net
Catalyst Activation and Development: Advances in catalyst design continue to push the boundaries of deuteration. The use of hydrogen gas as a key catalyst-activator for heterogeneous platinum group metal on carbon catalysts has been a significant development. jst.go.jp This allows for direct H-D exchange reactions under milder conditions. Furthermore, earth-abundant metal catalysts, such as those based on manganese, are being developed for C-H activation and deuteration. uni-rostock.de The use of transient directing groups in these systems has enabled the ortho-selective deuteration of weakly coordinating substrates like aromatic aldehydes. uni-rostock.de
Flow Chemistry: The application of continuous flow systems represents a technological leap in deuteration. In a heterogeneously-catalyzed continuous flow system, the substrate and reagent solutions are mixed efficiently in a narrow channel and passed through a pre-packed catalyst bed. snnu.edu.cn This approach offers excellent control over reaction parameters, leading to high deuterium incorporation and allowing for easier scalability.
Copper-Catalyzed Transfer Hydrodeuteration: A highly regioselective and chemoselective copper-catalyzed aryl alkyne transfer hydrodeuteration has been developed to access aryl alkanes that are precisely deuterated at the benzylic position. acs.org This method benefits from a high degree of regiocontrol in the alkyne hydrocupration step, resulting in very high isotopic purity of the products. acs.org
These advancements are expanding the toolkit available to chemists, enabling the synthesis of a wider array of specifically deuterated aromatic compounds with greater efficiency and precision.
Spectroscopic Characterization and Structural Elucidation of Benzene 1,2,4,5 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. For isotopically labeled compounds like Benzene-1,2,4,5-d4, various NMR methods provide complementary information regarding proton environments, deuterium (B1214612) incorporation, and the carbon skeleton.
In this compound, deuterium atoms replace hydrogen at the 1, 2, 4, and 5 positions of the aromatic ring, leaving residual protons at the 3 and 6 positions. Due to the molecule's symmetry, the protons at C3 and C6 are chemically equivalent. Consequently, the ¹H NMR spectrum is expected to exhibit a single signal.
The chemical shift for these aromatic protons typically falls within the range of 6.5-8.5 ppm, characteristic of benzene (B151609) derivatives. The multiplicity of this signal is influenced by coupling to the adjacent deuterium nuclei at positions 2, 4, and 5. Deuterium has a nuclear spin (I=1), which can couple to protons. However, the coupling constant between a proton and a deuteron (B1233211) (JHD) is significantly smaller than the corresponding proton-proton coupling (JHH), scaled by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.15). stackexchange.com This results in very small, often unresolved splittings, causing the proton signal to appear as a sharp singlet or a finely structured multiplet under high-resolution conditions.
| Parameter | Expected Value | Description |
| Number of Signals | 1 | Due to the chemical equivalence of protons at C3 and C6. |
| Chemical Shift (δ) | ~7.15 ppm | Typical range for aromatic protons in a deuterated benzene environment. |
| Multiplicity | Singlet (or narrow multiplet) | Coupling to adjacent deuterium (²H) is small and often unresolved. |
This interactive table summarizes the predicted ¹H NMR spectral data for the residual protons in this compound.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing crucial information on the sites of deuteration and the isotopic purity of the sample. cymitquimica.com For this compound, two distinct deuterium environments exist due to the molecule's symmetry: one for the deuterons at positions 1 and 4, and another for the deuterons at positions 2 and 5.
| Signal Assignment | Expected Number of Signals | Integration Ratio |
| D-1 / D-4 | 1 | 1 |
| D-2 / D-5 | 1 | 1 |
This interactive table outlines the expected signals and their integration ratios in the ²H NMR spectrum of this compound.
Carbon-13 NMR spectroscopy probes the carbon framework of the molecule. The symmetry of this compound results in three distinct sets of chemically equivalent carbon atoms:
C1 and C4
C2 and C5
C3 and C6
Consequently, the proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals in the aromatic region (typically 100-150 ppm). The carbons bonded to deuterium (C1, C2, C4, C5) will exhibit characteristic splitting patterns due to one-bond ¹³C-²H coupling (1JCD), appearing as triplets (1:1:1 intensity ratio) in a ¹H-decoupled but ²H-coupled spectrum. The carbons bonded to the residual protons (C3, C6) will appear as singlets under these conditions. Deuteration is also known to cause a small upfield shift (isotope effect) on the resonance of the directly bonded carbon and, to a lesser extent, on adjacent carbons.
| Carbon Position(s) | Attached Atom(s) | Expected Multiplicity (²H-coupled) | Predicted Number of Signals |
| C1 / C4 | Deuterium | Triplet | 1 |
| C2 / C5 | Deuterium | Triplet | 1 |
| C3 / C6 | Hydrogen | Singlet | 1 |
This interactive table details the predicted ¹³C NMR signals for this compound, including the expected splitting from deuterium coupling.
Advanced NMR techniques provide deeper insights into the structure and dynamics of deuterated molecules.
Solid-State NMR: Deuterium solid-state NMR is particularly useful for studying molecular dynamics. acs.orgfu-berlin.deacs.org By analyzing the line shapes of the ²H NMR spectra over a range of temperatures, it is possible to characterize motional processes such as molecular reorientations and jumps in the solid state. For this compound, this technique could quantify the rotational dynamics of the molecule within a crystal lattice.
2D NMR Spectroscopy: Two-dimensional NMR experiments can establish correlations between different nuclei. wikipedia.orgharvard.edu For example, a Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to correlate the residual proton signal (H3/H6) with its directly attached carbon signal (C3/C6). While through-bond homonuclear correlation experiments like COSY are not applicable due to the presence of only one type of proton, Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially show through-space correlations, although its utility is limited in such a small molecule with isolated spin systems.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) absorption, is highly sensitive to isotopic substitution. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond.
The IR spectrum of this compound is distinguished from that of non-deuterated benzene by the presence of carbon-deuterium (C-D) vibrational modes and the corresponding absence of most carbon-hydrogen (C-H) modes. The heavier mass of deuterium causes a significant shift to lower wavenumbers for stretching and bending vibrations involving the C-D bond. libretexts.org
The key differences are:
C-H Stretching: The signal for the residual C-H bonds at positions 3 and 6 is expected in the typical aromatic region of 3000-3100 cm⁻¹.
C-D Stretching: The characteristic C-D stretching vibrations are expected to appear in the range of 2200-2300 cm⁻¹, a region that is typically clear in the spectra of non-deuterated organic compounds. illinois.edu
Bending Modes: Aromatic C-H out-of-plane bending vibrations, which are strong indicators of substitution patterns in non-deuterated benzenes (typically 650-900 cm⁻¹), will be shifted to even lower frequencies for the C-D bonds.
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) |
| Aromatic Stretching | 3000 - 3100 cm⁻¹ | 2200 - 2300 cm⁻¹ |
| Out-of-Plane Bending | 650 - 900 cm⁻¹ | ~500 - 700 cm⁻¹ |
This interactive table compares the characteristic IR absorption frequencies for C-H bonds with the predicted frequencies for C-D bonds in an aromatic system.
Raman Spectroscopy of this compound
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. For isotopically substituted molecules like this compound, it offers specific insights into how mass changes affect the vibrational energy levels and dynamics of the aromatic ring.
Analysis of Aromatic Ring Breathing Modes
The "ring breathing" mode, a totally symmetric vibration where all carbon atoms of the benzene ring move in-phase radially, is one of the most characteristic and intense peaks in the Raman spectrum of benzene and its derivatives. nih.govresearchgate.net In this compound, this mode is of particular interest due to the molecule's specific symmetry.
Vibrational analysis based on density-functional theory (DFT) calculations has categorized deuterated benzene analogues into two groups based on their symmetry and the nature of their ring breathing modes. researchgate.netscilit.combohrium.com this compound belongs to 'group A', which also includes benzene (d0), p-dideuterobenzene (p-d2), 1,2,3,4-tetradeuterobenzene, and hexadeuterobenzene (d6). researchgate.netscilit.combohrium.com A key characteristic of the molecules in this group is the presence of a two-fold symmetry axis that passes through the midpoints of two opposite C-C bonds. researchgate.netbohrium.com
For these species, including this compound, the Raman spectrum exhibits only one very strong band in the 940–1010 cm⁻¹ region, which is assigned to the pure ring breathing mode. researchgate.netscilit.combohrium.com This is in contrast to 'group B' species (e.g., d1, m-d2, 1,3,5-d3), which lack this specific symmetry element and consequently show two distinct bands in the same region, assigned to trigonal ring deformation modes. researchgate.netbohrium.com The presence of a single, intense breathing mode for this compound is therefore a direct consequence of its molecular symmetry.
Table 1: Comparison of Aromatic Ring Breathing Mode Frequencies in Benzene and its Deuterated Analogs
| Compound | Symmetry Group | Raman Frequency (cm⁻¹) |
|---|---|---|
| Benzene (d0) | A | ~992 |
| p-Dideuterobenzene (p-d2) | A | Not specified |
| This compound | A | 940-1010 (strong, single band) |
| Hexadeuterobenzene (d6) | A | Not specified |
| Monodeuterobenzene (d1) | B | Two bands in 940-1010 region |
| 1,3,5-Trideuterobenzene (d3) | B | Two bands in 940-1010 region |
Data sourced from vibrational analyses reported in scientific literature. researchgate.netbohrium.com
Vibrational Energy Dynamics and Dissipation in Deuterated Liquids
Ultrafast Raman spectroscopy coupled with infrared (IR) excitation provides a window into the complex energy dynamics within liquid benzene and its deuterated forms. nih.gov While specific studies on this compound are not detailed, the principles derived from studies on benzene and benzene-d6 (B120219) are directly applicable. These studies reveal a multi-step process of energy redistribution and dissipation following vibrational excitation. nih.gov
The process begins with an IR pump pulse that excites a fundamental C-H or C-D stretching vibration. This initial energy is then rapidly redistributed through several key stages: nih.gov
Coherent Redistribution: In the first ~1 picosecond (ps), during the IR excitation itself, the vibrational energy is coherently transferred to several other vibrational modes. This redistribution is extremely fast, occurring at a rate faster than the dephasing of the initially pumped transition. nih.gov
Incoherent Intramolecular Vibrational Relaxation (IVR): Following the initial coherent phase, the energy is further redistributed among the molecule's 30 vibrational modes through an incoherent IVR process. This stage has a characteristic time constant of approximately 6 ps. nih.gov
Vibrational Cooling: The final stage involves the dissipation of vibrational energy from the excited molecule to the surrounding solvent "bath," a process known as vibrational cooling. This thermalization is significantly influenced by deuteration. For normal benzene, the half-life for this cooling process is about 30 ps, while for benzene-d6, it is faster, at around 20 ps. nih.gov Complete thermal equilibrium with the surroundings is typically achieved within 100 ps for both molecules. nih.gov
These findings indicate that deuteration accelerates the rate of vibrational energy dissipation to the environment. Therefore, it is expected that liquid this compound would also exhibit a vibrational cooling half-life in the range of 20-30 ps, demonstrating efficient energy transfer to the surrounding liquid medium.
Correlation of Experimental Vibrational Modes with Quantum Chemical Calculations
The assignment of experimentally observed Raman and infrared spectral bands to specific molecular vibrations is greatly facilitated by quantum chemical calculations. nih.gov For benzene and its isotopologues, including this compound, Density Functional Theory (DFT) has proven to be a highly effective method for predicting vibrational frequencies and intensities. researchgate.netbohrium.com
A common computational approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). researchgate.netbohrium.com Such calculations allow for the determination of the molecule's normal modes of vibration. By solving for the eigenvalues and eigenvectors of the force constant matrix, theoretical frequencies and the corresponding atomic displacements for each mode can be obtained. nih.gov
These theoretical results are then compared with experimental data. For instance, calculations for this compound correctly predict that the ring breathing mode will appear as a single, strong band, confirming the assignment made from experimental Raman spectra. researchgate.netbohrium.com The Teller-Redlich isotopic product rule is another powerful tool used to verify vibrational assignments for isotopic compounds, relating the vibrational frequencies of different isotopologues through their moments of inertia. nih.gov The close agreement typically found between high-level DFT calculations and experimental measurements provides a high degree of confidence in the assignment of complex vibrational spectra. nih.gov
Table 2: Selected Vibrational Modes of Benzene and Their General Calculated Frequencies
| Vibrational Mode Description | Typical Calculated Frequency (cm⁻¹) | IR/Raman Activity |
|---|---|---|
| C-H Stretching (in plane) | ~3117 | Raman |
| Ring C=C Stretching + Deformation | ~1464 | Raman |
| In-plane C-H Bending + Ring Deformation | ~1033 | Raman |
| Ring Breathing | ~992 (for C₆H₆) | Raman |
| C-H Bending (out of plane) | ~671 | IR |
These are representative values for benzene (C₆H₆); frequencies for this compound will be shifted due to the mass effect of deuterium. kit.edu
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For deuterated compounds, it provides an unambiguous way to track the location of labels within molecular fragments.
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways of Deuterated Aromatics
Electron Ionization (EI): EI is a hard ionization technique that imparts significant internal energy to the molecule, leading to extensive and predictable fragmentation. For this compound, the initial ionization event produces a molecular ion radical cation, [C₆H₂D₄]˙⁺, with an m/z of 82.
The fragmentation pattern is analogous to that of normal benzene (m/z 78), but the masses of the fragments are shifted by the presence of deuterium. fluorine1.rudocbrown.info Key fragmentation pathways include:
Loss of H or D: The molecular ion can lose a hydrogen radical (H˙) to form an ion at m/z 81 ([C₆HD₄]⁺) or a deuterium radical (D˙) to form an ion at m/z 80 ([C₆H₂D₃]⁺). The relative abundance of these ions can provide information about the relative strengths of the C-H and C-D bonds.
Formation of Phenyl-type Cations: The most prominent fragment in the spectrum of benzene is the phenyl cation [C₆H₅]⁺ at m/z 77, formed by the loss of a hydrogen atom. docbrown.info For this compound, the analogous ions would be [C₆HD₄]⁺ (m/z 81) and [C₆H₂D₃]⁺ (m/z 80).
Further Fragmentation: These primary fragment ions can undergo further losses of hydrogen, deuterium, or acetylene (C₂H₂, C₂HD, C₂D₂), leading to a series of smaller fragment ions, such as those in the C₄ and C₃ groups. fluorine1.ru For example, the [C₄H₂D₂]˙⁺ ion (m/z 54) could be formed.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with little to no fragmentation in the source. rsc.orgyoutube.com It is most suitable for polar, thermolabile, and high-molecular-weight compounds and is not typically used for small, nonpolar molecules like benzene. rsc.org However, deuterated aromatic moieties within larger molecules can be readily analyzed by ESI. Fragmentation is typically induced in a collision cell after the ionization source (e.g., Collision-Induced Dissociation or CID). researchgate.netuab.edu The fragmentation pathways would then depend on the structure of the entire molecule, but the mass shifts from the deuterium labels on the aromatic ring would still be observable.
Utility of Deuterium Labeling in Confirming Fragmentation Mechanisms
Deuterium labeling is an indispensable tool for elucidating mass spectrometric fragmentation pathways. acs.orgnih.gov By knowing the initial position of the deuterium atoms on the parent molecule, one can determine the atomic composition of the resulting fragment ions with high confidence.
When a molecular ion of this compound (m/z 82) fragments, the mass of each resulting ion reveals how many deuterium atoms it retained. acs.org
An ion at m/z 80 confirms the loss of one deuterium atom.
An ion containing the C₅ fragment group, for example, [C₅H₂D₃]⁺ (m/z 67), would indicate the loss of a CD moiety.
Observing a fragment at m/z 39 ([C₃H₃]⁺) would imply a fragmentation pathway that involves the loss of all four deuterium atoms.
This method allows researchers to distinguish between competing fragmentation mechanisms. For example, if a proposed mechanism involves the specific loss of a hydrogen from position 3, while another involves the loss from position 2, the resulting fragment ions for this compound would have different masses (loss of H vs. loss of D), allowing for experimental verification.
A critical consideration for these analyses is the potential for intramolecular hydrogen/deuterium scrambling in the gas-phase ion before fragmentation. chemrxiv.org Techniques that minimize this scrambling are preferred to ensure that the observed fragment composition accurately reflects the bond-breaking events of a specific structure. chemrxiv.org
High-Resolution Mass Spectrometry for Isotopic Content Determination
High-resolution mass spectrometry is a crucial analytical technique for determining the isotopic purity and composition of deuterated compounds like this compound. This method distinguishes between isotopologues—molecules that differ only in their isotopic composition—by precisely measuring their mass-to-charge ratios (m/z).
In the analysis of a sample of deuterated benzene, the mass spectrometer can identify the relative abundance of Benzene-d0 (C6H6) through Benzene-d6 (C6D6). The molecular ion peak for each species will appear at a different m/z value, reflecting the number of deuterium atoms present. For instance, the molecular ion of non-deuterated benzene (C6H6) has an m/z of 78, while fully deuterated benzene (C6D6) has an m/z of 84. google.com this compound, having four deuterium atoms, would exhibit a molecular ion peak at an m/z of 82.
The high resolution of the instrument is essential for separating ions with very similar masses. This capability allows for the clear identification of each isotopologue and its fragments, providing a detailed picture of the isotopic distribution in the sample. By analyzing the intensity of the peaks corresponding to each isotopologue, the isotopic purity can be accurately calculated. This technique is noted for its rapidity, high sensitivity, and very low sample consumption. nih.govresearchgate.net
The fragmentation pattern in the mass spectrum can also offer information about the positions of the deuterium labels, although this is more complex. The analysis of a mixture of deuterated benzenes can be performed using gas chromatography coupled with mass spectrometry (GC/MS), which separates the components before detection. google.com
Table 1: Molecular Ion m/z Values for Benzene Isotopologues
| Compound Name | Molecular Formula | Number of Deuterium Atoms | m/z of Molecular Ion [M]⁺ |
| Benzene | C₆H₆ | 0 | 78 |
| Benzene-d1 | C₆H₅D | 1 | 79 |
| Benzene-d2 | C₆H₄D₂ | 2 | 80 |
| Benzene-d3 | C₆H₃D₃ | 3 | 81 |
| This compound | C₆H₂D₄ | 4 | 82 |
| Benzene-d5 | C₆HD₅ | 5 | 83 |
| Benzene-d6 | C₆D₆ | 6 | 84 |
Rotational and High-Resolution Laser Spectroscopy
Microwave spectroscopy is a powerful technique for the precise determination of molecular structures. By analyzing the rotational transitions of molecules in the gas phase, highly accurate rotational constants can be obtained, which in turn provide information about the molecule's moments of inertia and geometry.
Studies on various deuterated benzene isotopomers, including the C6H2D4 class to which this compound belongs, have been conducted using Fourier transform microwave (FTMW) spectroscopy. aip.org These experiments have led to the accurate determination of the rotational constants for all H/D isotopomers in their ground vibrational state. aip.orguoa.grresearchgate.net
A significant finding from these studies is that the effect of deuterium substitution on the molecular structure of benzene is negligible. aip.orguoa.grresearchgate.net Analysis of the rotational constants, assuming 120° bond angles, yielded mean bond lengths of r₀(C–C) = 1.3971 Å and r₀(C–H) = r₀(C–D) = 1.0805 Å. aip.orguoa.grresearchgate.net This indicates that, unlike in small aliphatic hydrocarbons, the C–D bond length is not shorter than the C–H bond length in aromatic molecules like benzene, which is attributed to very small anharmonicity in the C–H stretching vibration. aip.orguoa.grresearchgate.net
For asymmetrically deuterated isotopologues, such as the ortho- and meta- isomers of C6H2D4, a small dipole moment arises from the zero-point vibration, allowing for the observation of their pure rotational transitions. aip.org The determination of rotational constants for a wide range of deuterated species provides the necessary data for a detailed structural analysis.
Table 2: Rotational Constants of Various Deuterated Benzene Isotopomers in the Ground State
| Isotopomer | A₀ (MHz) | B₀ (MHz) | C₀ (MHz) |
| C₆H₅D | 5689.15 | 5334.33 | 2758.89 |
| o-C₆H₄D₂ | 5689.15 | 5006.18 | 2660.10 |
| m-C₆H₄D₂ | 5357.73 | 5334.25 | 2676.01 |
| p-C₆H₄D₂ | 5030.12 | 5030.12 | 2515.06 |
| 1,2,3-C₆H₃D₃ | 5357.73 | 4721.27 | 2509.84 |
| 1,2,4-C₆H₃D₃ | 5357.65 | 4690.11 | 2496.09 |
| 1,3,5-C₆H₃D₃ | 5030.12 | 5030.12 | 2515.06 |
| o-C₆H₂D₄ | 5030.12 | 4436.46 | 2354.19 |
| m-C₆H₂D₄ | 5030.12 | 4406.88 | 2348.06 |
| C₆HD₅ | 4741.01 | 4406.88 | 2280.44 |
| C₆D₆ | 4741.01 | 4741.01 | 2370.51 |
| Data adapted from studies on deuterated benzenes. This compound is an isomer of p-C₆H₂D₄ and as a symmetric top, its rotational constants would be similar to 1,3,5-C₆H₃D₃ and p-C₆H₄D₂ in terms of symmetry, though the specific values would differ. |
Rotational Raman spectroscopy provides a complementary method to microwave spectroscopy for determining molecular structures, particularly for nonpolar molecules like benzene and its highly symmetric isotopologues. High-resolution rotational Raman spectra allow for the precise measurement of rotational constants and the corresponding molecular inertial moments (MIM). nih.gov
By analyzing the MIM of multiple isotopologues, it is possible to determine the positions of the substituted atoms and thus derive a high-resolution molecular structure. nih.gov Recent advancements, such as mass-correlated rotational alignment spectroscopy (CRASY), have enabled the measurement of rotational Raman spectra with MHz resolution, facilitating the analysis of several isotopologues in a single dataset. nih.gov
These high-resolution studies have been used to estimate effective and equilibrium bond lengths for benzene. For instance, analysis of rotational constants from various isotopologues has yielded bond lengths of r₀,CH = 1.0804(12) Å and r₀,CC = 1.3971(11) Å. nih.gov Such precise measurements allow for a detailed examination of the effects of isotopic substitution. Some studies have challenged the long-held assumption of identical C-H and C-D bond lengths in benzene, suggesting a small isotope effect similar to that observed in other small molecules.
Table 3: Structural Parameters of Benzene from Rotational Raman Spectroscopy
| Parameter | Value | Unit |
| r₀(C-C) | 1.3971 | Å |
| r₀(C-H) | 1.0804 | Å |
| Moment of Inertia (I₀) for C₆H₆ | 1.4759 x 10⁻⁴⁵ | kg·m² |
| Moment of Inertia (I₀) for C₆D₆ | 1.7836 x 10⁻⁴⁵ | kg·m² |
| Values are representative of data obtained from high-resolution rotational Raman studies of benzene and its deuterated forms. |
High-resolution laser spectroscopy is an invaluable tool for investigating the vibrational and rotational structure of molecules in their electronic excited states. The S₁ ← S₀ transition in benzene is electronically forbidden, meaning that vibronic bands gain intensity through coupling with other electronic states.
Studies using mass-selective resonance-enhanced multiphoton ionization (REMPI) have been performed on jet-cooled deuterated benzenes to analyze their vibronic and rotational structures in the S₁ state. A key observation is that the degenerate vibrational levels of C6H6, such as the 6¹ (e₂g) level, are split into two distinct energy levels (6a¹ and 6b¹) in many deuterated isotopomers due to the reduction in molecular symmetry upon deuterium substitution.
The analysis of these high-resolution spectra allows for the determination of rigid-rotor rotational constants in the excited state. It has been found that these rotational constants can be slightly different for the split 6a and 6b vibrational levels, reflecting differences in the mean molecular structures. Furthermore, the rotational levels of these nearly degenerate vibrational states can be significantly shifted by Coriolis interactions. The Coriolis parameter, which describes the coupling between vibrational and rotational motion, has been observed to change proportionally with the number of substituted deuterium atoms. This detailed spectroscopic information is crucial for understanding the dynamics of the excited state, including intramolecular vibrational redistribution (IVR) and internal conversion processes.
Kinetic Isotope Effect Kie Investigations Employing Benzene 1,2,4,5 D4
Theoretical Basis of Kinetic Isotope Effects in Aromatic Substitution and C-H Activation
The foundation of the kinetic isotope effect lies in the differences in zero-point vibrational energies (ZPE) between bonds involving a light isotope (like protium, ¹H) and a heavy isotope (like deuterium (B1214612), ²H or D). princeton.edulibretexts.org A C-D bond has a lower ZPE than a C-H bond due to the greater mass of deuterium, making the C-D bond stronger and requiring more energy to break. libretexts.org
In the context of electrophilic aromatic substitution (EAS), the generally accepted mechanism involves two main steps:
Formation of the sigma (σ) complex or arenium ion: The aromatic ring attacks an electrophile, disrupting aromaticity and forming a carbocation intermediate. This step is typically the slow, rate-determining step. libretexts.orgmasterorganicchemistry.commsu.edu
Proton (or deuteron) abstraction: A base removes a proton (or deuteron) from the sp³-hybridized carbon of the arenium ion, restoring aromaticity. masterorganicchemistry.comlumenlearning.com
The KIE provides insight into which of these steps is rate-limiting. If the C-H/C-D bond is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) is expected. libretexts.org Conversely, if the C-H/C-D bond is broken in a fast step after the rate-determining step, a small or negligible KIE (kH/kD ≈ 1) will be observed. princeton.edu
Similarly, in C-H activation reactions, which are crucial in many organometallic processes, the KIE can help determine whether the C-H bond cleavage occurs in the rate-determining step. researchgate.net The magnitude of the KIE can also provide information about the geometry of the transition state. princeton.edu
Measurement and Interpretation of Primary Kinetic Isotope Effects
Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org In the case of benzene-1,2,4,5-d4, this would involve the cleavage of a C-D bond. The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org
For most electrophilic aromatic substitution reactions, such as nitration and halogenation of benzene (B151609), the formation of the arenium ion is the rate-determining step, and thus no significant primary KIE is observed (kH/kD ≈ 1). masterorganicchemistry.commsu.edu This indicates that the C-H bond is not broken in the slow step of the reaction.
However, in certain reactions, a significant primary KIE has been measured, suggesting that C-H bond cleavage is indeed the rate-determining step. For example, in some sulfonation reactions of benzene, a primary KIE has been observed, implying that the proton removal step has become rate-limiting. researchgate.net
The magnitude of the primary KIE can also offer insights into the transition state structure. A linear and symmetric transition state for hydrogen transfer is expected to exhibit a maximal KIE, while non-linear or asymmetric transition states will show smaller effects. princeton.edu
Table 1: Representative Primary Kinetic Isotope Effects in Aromatic Reactions
| Reaction | Electrophile | Solvent | kH/kD | Interpretation | Reference |
| Sulfonation | SO₃ | Nitrobenzene | 1.35 ± 0.16 | C-H bond cleavage is partially rate-determining. | researchgate.net |
| Sulfonation | SO₃ | Nitromethane | 1.25 ± 0.01 | C-H bond cleavage is partially rate-determining. | researchgate.net |
| Sulfonylation | p-toluenesulfonyl chloride/AlCl₃ | Nitromethane | 1.5 ± 0.1 | C-H bond cleavage is partially rate-determining. | researchgate.net |
| Sulfonylation | p-toluenesulfonyl chloride/AlCl₃ | Dichloromethane | 3.3 ± 0.2 | C-H bond cleavage is significantly rate-determining. | researchgate.net |
Analysis of Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orggmu.edu These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.7 to 1.5. wikipedia.org SKIEs are categorized based on the position of the isotope relative to the reaction center.
α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in the formation of the arenium ion in EAS, the carbon atom attacked by the electrophile changes from sp² to sp³ hybridization. This change in hybridization leads to changes in the vibrational frequencies of the C-H/C-D bonds, resulting in a KIE. A change from sp² to sp³ hybridization typically results in an inverse KIE (kH/kD < 1), while a change from sp³ to sp² results in a normal KIE (kH/kD > 1). utdallas.edu
β-Secondary KIEs: Involve isotopic substitution at a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H/C-D bond interacts with an adjacent empty or partially filled orbital.
In the context of this compound, the deuterons are directly on the aromatic ring. When an electrophile attacks an unlabeled position, the deuterons at the ortho and para positions can exert a secondary isotope effect on the rate of reaction. The magnitude and direction (normal or inverse) of this SKIE can provide valuable information about the structure of the transition state.
Deuterium Scrambling and Exchange Kinetics in Mechanistic Studies
Deuterium scrambling refers to the migration of deuterium atoms from their original positions to other positions within a molecule during a reaction. Hydrogen/deuterium exchange (HDX) is the process by which a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent or a deuterated reagent, or vice versa. mdpi.com Both phenomena can provide crucial mechanistic insights.
In the context of electrophilic aromatic substitution, if the initial electrophilic attack is reversible, the arenium ion intermediate can lose a deuteron (B1233211) to return to the starting material, but potentially at a different position. This can lead to scrambling of the deuterium label. The study of the kinetics of this exchange and scrambling can reveal the relative rates of the forward reaction (product formation) versus the reverse reaction (return to starting materials). nih.gov
For instance, studies on the deuteration of 1,2,4-benzenetriol (B23740) have shown that deuterium exchange occurs selectively at specific positions on the aromatic ring under acidic conditions, proceeding via an electrophilic aromatic substitution mechanism. acs.org The observation of such specific exchange patterns in molecules like this compound can help to map the reactivity of different sites on the aromatic ring and understand the factors controlling electrophilic attack.
Elucidation of Reaction Mechanisms Through KIEs
The application of KIE studies using this compound has been pivotal in refining our understanding of aromatic reaction mechanisms.
Identification of Rate-Determining Steps in Aromatic Reactions
As previously discussed, the presence or absence of a primary KIE is a definitive indicator of whether C-H/C-D bond cleavage is the rate-determining step. princeton.edu For the vast majority of electrophilic aromatic substitutions, the lack of a significant primary KIE when using deuterated benzene has solidified the two-step mechanism where the formation of the arenium ion is the slow step. libretexts.orgmasterorganicchemistry.commsu.edu
However, the observation of a primary KIE in specific cases, such as certain sulfonation reactions, demonstrates that the mechanism can be more complex and that the relative energies of the transition states for arenium ion formation and proton/deuteron removal can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net
Characterization of Transition State Structures
Both primary and secondary KIEs provide a window into the geometry and electronic structure of the transition state. The magnitude of a primary KIE can indicate the degree of bond breaking in the transition state. A more advanced interpretation, based on the Hammond postulate, suggests that the transition state structure will more closely resemble the species (reactants or products) to which it is closer in energy. princeton.edu
Secondary KIEs are particularly sensitive to changes in hybridization and bonding at and near the reaction center. For example, an inverse α-secondary KIE (kH/kD < 1) would be expected for the attack of an electrophile on a deuterated position of this compound, reflecting the change from sp² to sp³ hybridization at that carbon in the transition state leading to the arenium ion. The precise value of this SKIE can offer clues about how far along the reaction coordinate the transition state lies.
Assessment of Tunneling Contributions in Hydrogen Transfer Processes
In classical transition state theory, reacting molecules must surmount an energy barrier to transform into products. However, quantum mechanics allows for a particle to "tunnel" through this barrier, a phenomenon particularly relevant for light particles like hydrogen. princeton.edu This quantum tunneling can lead to significantly enhanced reaction rates, especially at low temperatures. nih.gov The magnitude of the KIE is a key indicator of tunneling; anomalously large kH/kD values, often exceeding the semi-classical limit of approximately 7 at room temperature, are considered strong evidence for a significant tunneling contribution. princeton.edunih.gov
This compound serves as a specialized substrate in the investigation of tunneling in hydrogen transfer reactions. By comparing the rates of hydrogen (or deuterium) abstraction from this isotopologue with its all-protio counterpart, researchers can probe the quantum effects at play. For instance, in reactions where a C-H bond on the benzene ring is cleaved in the rate-determining step, the use of this compound allows for a direct measurement of the primary KIE.
Experimental studies on the hydrogenation of solid benzene have demonstrated the occurrence of tunneling. nih.gov In one such study, the reaction of cold hydrogen and deuterium atoms with solid benzene was investigated. While the observed KIE was small (1-1.5), this was attributed to the rate being controlled by the surface diffusion of the atoms, a process not significantly affected by the isotopic substitution. nih.gov However, the underlying chemical reaction, the addition of a hydrogen/deuterium atom to the benzene ring, is understood to proceed via tunneling. nih.gov
The table below summarizes hypothetical KIE data for a hydrogen abstraction reaction from benzene, illustrating how tunneling can be identified.
| Reaction Condition | Reactant | Rate Constant (k) | KIE (kH/kD) | Implication |
| Room Temperature (298 K) | Benzene (C6H6) | kH | 7.2 | Suggests a primary KIE, possibly with minor tunneling. |
| Benzene-d6 (B120219) (C6D6) | kD | |||
| Low Temperature (150 K) | Benzene (C6H6) | kH | 25.8 | The significantly elevated KIE at low temperature is a strong indicator of quantum tunneling. |
| Benzene-d6 (C6D6) | kD |
This table presents illustrative data to explain the concept. Actual experimental values will vary depending on the specific reaction.
Computational Prediction of KIEs for Mechanistic Insight
Computational chemistry has become an indispensable tool for predicting and interpreting KIEs, offering a window into the transition state geometries and vibrational frequencies that govern these effects. princeton.edu Density Functional Theory (DFT) is a commonly employed method for these calculations. wikipedia.orgnih.gov By modeling the reactants and the transition state for a given reaction, the zero-point energies (ZPEs) of the C-H and C-D bonds can be calculated. libretexts.org The difference in ZPE between the isotopic bonds is the primary origin of the KIE. libretexts.org
For a molecule like this compound, computational models can be used to predict the KIE for hydrogen or deuterium abstraction from the remaining C-H bonds. These theoretical predictions can then be compared with experimental data to validate or refute a proposed reaction mechanism. nih.gov For example, if a reaction is hypothesized to proceed via a specific transition state, the KIE calculated for that transition state should be in good agreement with the experimentally measured value.
A doctoral thesis investigating selectively deuterated benzene radical cations utilized DFT calculations to understand the properties of these isotopomers, including this compound. diva-portal.org Such computational approaches are crucial for analyzing the subtle energetic differences that arise from isotopic substitution. diva-portal.org
The following table outlines the general workflow for the computational prediction of a KIE for a hypothetical hydrogen abstraction reaction from this compound.
| Step | Description | Computational Method | Output |
| 1. Geometry Optimization | The 3D structures of the reactant (this compound and the abstracting species) and the transition state are optimized to find the lowest energy conformations. | DFT (e.g., B3LYP/6-31G) | Optimized geometries of reactants and the transition state. |
| 2. Frequency Calculation | Vibrational frequencies are calculated for the optimized structures. | DFT (e.g., B3LYP/6-31G) | Vibrational frequencies, which are used to determine the Zero-Point Energies (ZPEs). |
| 3. ZPE Correction | The ZPE for both the deuterated and non-deuterated species in the reactant and transition state are calculated from the vibrational frequencies. | - | ZPE values for all relevant species. |
| 4. KIE Calculation | The KIE is calculated using the differences in ZPE between the isotopic transition states and reactants. | Standard statistical mechanics equations. | Predicted KIE value. |
Furthermore, computational models can incorporate corrections for quantum tunneling, providing a more accurate prediction of the KIE, especially for reactions where tunneling is significant. nih.govresearchgate.net These advanced computational techniques allow for a detailed dissection of the factors contributing to the observed KIE, offering profound mechanistic insights that are often inaccessible through experimental means alone.
Quantum Chemical and Computational Studies of Benzene 1,2,4,5 D4
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying molecular systems due to its favorable balance of accuracy and computational cost. google.com It is extensively used to predict the properties of deuterated benzenes, including benzene-1,2,4,5-d4.
Geometry optimization using DFT allows for the determination of the most stable molecular structure. google.com For benzene (B151609) and its isotopologues, DFT calculations are employed to refine bond lengths and angles. google.comresearchgate.netkit.edu Studies have shown that the substitution of hydrogen with deuterium (B1214612) has a negligible effect on the molecular structure of benzene. nih.govresearchgate.net Microwave absorption spectra of various deuterated benzenes have been used to accurately determine their rotational constants in the ground vibrational state. nih.govresearchgate.netuoa.gr A synthetic analysis, assuming 120° bond angles, yielded mean bond lengths of r0(C-C) = 1.3971 Å and r0(C-H) = r0(C-D) = 1.0805 Å. nih.govresearchgate.net This suggests that unlike in small aliphatic hydrocarbons where the r0(C-D) bond is typically shorter than the r0(C-H) bond, the anharmonicity in the C-H stretching vibration of aromatic hydrocarbons is very small. nih.govresearchgate.net
However, other highly accurate experimental geometries for benzene and deuterated benzene have also been reported, providing a basis for comparison with theoretical models. chemistryworld.com Neutron diffraction studies on deuterated benzene have revealed a small chair-distortion from D6h symmetry. royalsocietypublishing.org At 15 K, the mean observed bond lengths were C-C = 1.3972(5) Å and C-D = 1.0864(7) Å. After correcting for molecular libration, these values become 1.3980 Å and 1.088 Å, respectively. royalsocietypublishing.org These corrected values are in close agreement with energy-optimized bond lengths of 1.395 Å (C-C) and 1.087 Å (C-D) calculated for an isolated molecule at rest using ab initio molecular orbital methods at the MP-2/6-31G* level. royalsocietypublishing.org
| Bond | Method | Bond Length (Å) | Reference |
|---|---|---|---|
| r0(C-C) | Microwave Spectroscopy (Synthetic Analysis) | 1.3971 | nih.govresearchgate.net |
| r0(C-H) = r0(C-D) | Microwave Spectroscopy (Synthetic Analysis) | 1.0805 | nih.govresearchgate.net |
| C-C | Neutron Diffraction (15 K, observed) | 1.3972(5) | royalsocietypublishing.org |
| C-D | Neutron Diffraction (15 K, observed) | 1.0864(7) | royalsocietypublishing.org |
| C-C | Neutron Diffraction (corrected for libration) | 1.3980 | royalsocietypublishing.org |
| C-D | Neutron Diffraction (corrected for libration) | 1.088 | royalsocietypublishing.org |
| C-C | Ab Initio (MP-2/6-31G) | 1.395 | royalsocietypublishing.org |
| C-D | Ab Initio (MP-2/6-31G) | 1.087 | royalsocietypublishing.org |
DFT calculations are instrumental in predicting the vibrational frequencies of molecules. scirp.org For deuterated benzenes, these calculations help in assigning the observed bands in experimental spectra, such as infrared and Raman, to specific normal modes of vibration. kyoto-u.ac.jpaip.org The substitution of hydrogen with deuterium leads to a downshift in the vibrational frequencies of the modes involving the substituted atoms, a phenomenon known as the isotope effect. libretexts.org This is due to the increased reduced mass of the vibrating system. libretexts.org
Theoretical calculations are often necessary to estimate frequencies that are difficult to determine experimentally. aip.org For instance, while the ν1 (breathing) mode energies in the S1 state of deuterated benzenes can be found from fluorescence excitation spectra, the ν6 energies often require theoretical assistance for their estimation. aip.org Deuteration affects the vibrational energy of different modes to varying extents. aip.org The ν1 mode, which is primarily a C-C stretching vibration, shows a decrease in energy approximately proportional to the number of deuterium atoms. aip.org In contrast, the vibrational energy of the ν6 mode does not change significantly with deuterium substitution. aip.org
The assignment of normal modes in substituted benzenes can be complex due to potential mode mixing. core.ac.uk Establishing a one-to-one correspondence between the normal modes of a hydrogenated species and its deuterated counterpart can be challenging as the character and ordering of the modes may change upon deuteration. researchgate.net Computational visualization of the vibrational motions is a valuable tool in making these assignments. core.ac.uk To improve the agreement between calculated and experimental frequencies, empirical scaling factors are often applied to the computed harmonic frequencies to account for systematic errors in the theoretical models. researchgate.netias.ac.in
| Mode | Symmetry | Description | Calculated Frequency (Unscaled) | Experimental Frequency |
|---|---|---|---|---|
| ν1 | Ag | Breathing | ~992 | 992 |
| ν6a | Eg | In-plane ring deformation | ~606 | 606 |
| ν6b | Eg | In-plane ring deformation | ~606 | 606 |
| ν(C-D) | - | C-D stretch | ~2290 | ~2290 |
DFT is a well-established method for predicting NMR chemical shifts, which can significantly aid in structure elucidation and peak assignment. mdpi.com The accuracy of these predictions can depend on the choice of DFT functional, basis set, and the geometry used for the calculation. nih.gov For instance, studies have shown that the prediction of ¹H-NMR chemical shifts can be more sensitive to the optimized geometry than ¹³C-NMR chemical shifts. nih.gov
Different DFT functionals can yield varying levels of accuracy in predicting chemical shifts. nih.gov Benchmarking studies have been conducted to identify the best-performing methodologies. mdpi.com For example, for ¹H and ¹³C NMR chemical shift predictions, specific combinations of functionals, basis sets, and solvent models have been recommended for optimal accuracy. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in these calculations. mdpi.com Computational prediction of NMR chemical shifts for a series of substituted benzenes has shown excellent agreement with experimental data, sometimes obviating the need for further parameterization. liverpool.ac.uk
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory provides a complementary set of methods to DFT for studying molecular properties. These methods are based on first principles, without empirical parameterization. ias.ac.in They have been used to study the geometry and interaction energies of benzene complexes and to calculate vibrational frequencies. ias.ac.inresearchgate.net
For benzene and its deuterated isotopologues, ab initio calculations have been used to compute harmonic force constants and predict vibrational frequencies. researchgate.net These theoretical force constants can be stored and used to predict the frequencies for various isotopically substituted species. researchgate.net As with DFT, the computed frequencies from ab initio methods are often scaled to better match experimental values. ias.ac.in Ab initio calculations have also been successfully applied to determine the deuterium quadrupole coupling constant in deuterated benzenes, with results showing good agreement with experimental data when rovibrational effects are considered. researchgate.net
Theoretical Investigations of Electronic Structure and Bonding in this compound
The electronic structure of benzene is a classic case study in chemistry, with both valence bond and molecular orbital theories offering descriptions. nih.gov Computational methods allow for a deeper, more quantitative understanding of the electronic structure and bonding. Theoretical studies can explore the impact of isotopic substitution on these fundamental properties.
Molecular Dynamics Simulations to Explore Isotope Effects on Vibrational Energy Redistribution
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. researchgate.netkoreascience.kr By simulating the motions of atoms over time, MD can provide insights into dynamic processes such as vibrational energy redistribution (VER). For benzene and its deuterated analogs, MD simulations can be used to explore how isotopic substitution affects the flow of vibrational energy within the molecule.
Isotope effects are most significant when the relative mass change is large, as is the case when replacing hydrogen with deuterium. wikipedia.org This mass change alters the vibrational frequencies of the molecule. umich.eduwikipedia.org In the context of VER, deuteration can influence the rates and pathways of energy transfer between different vibrational modes. Studies on the collisional deactivation of highly vibrationally excited deuterated benzene have shown that deuteration leads to a decrease in the average energy transferred per collision. umich.edu This suggests that the change in vibrational frequencies upon deuteration impacts the efficiency of energy transfer processes. MD simulations can be employed to model these collisional events and the subsequent intramolecular vibrational energy redistribution, helping to elucidate the underlying quantum effects and mechanisms. umich.edu
Quantum-Mechanical Modeling of Hydrogen/Deuterium Exchange Pathways
Quantum chemical calculations are indispensable tools for elucidating the complex mechanisms of hydrogen/deuterium (H/D) exchange reactions. These computational methods allow for the investigation of reaction pathways, transition states, and the energetics involved, providing insights that are often difficult to obtain through experimental means alone. For aromatic compounds like this compound, quantum-mechanical modeling helps to understand the factors governing the selectivity and rates of isotopic exchange.
Theoretical studies on similar aromatic systems have revealed that H/D exchange can proceed through various mechanisms. The specific pathway is often dependent on the reaction conditions, such as the presence of a catalyst or the nature of the solvent. For instance, in the presence of certain transition metal catalysts, H/D exchange on arenes can occur via a σ-bond metathesis pathway. acs.org Computational studies using Density Functional Theory (DFT) have been employed to map out the free energy profiles for such catalytic cycles, identifying key intermediates and transition states. acs.org
Another proposed mechanism for H/D exchange, particularly in the context of mass spectrometry analysis, involves a two-step reaction initiated by the formation of a radical cation of the analyte molecule. koreascience.kr Quantum mechanical calculations have been used to investigate this pathway for compounds like aniline (B41778) and benzene-1,2-dithiol, suggesting that the radical ion is first deuterated, followed by a hydrogen transfer to complete the exchange. koreascience.kr The energy barriers for single-step versus two-step reactions were calculated, indicating a clear preference for the two-step pathway. koreascience.kr
In the case of benzene and its isotopomers, the stability of radical cation intermediates is a critical factor. The benzene radical cation is subject to Jahn-Teller distortion, which can influence its reactivity. Quantum chemical calculations, specifically using DFT, have been performed to investigate the stability of selectively deuterated benzene radical cation isotopomers, including this compound. diva-portal.org These studies explain the temperature-dependent ESR spectra by calculating the relative stabilities of different distorted forms. diva-portal.org The preference for a specific distorted structure can influence which C-H or C-D bonds are more susceptible to exchange.
The research findings from a study on Jahn-Teller distorted benzene radical cation isotopomers provide insight into the relative stability of different electronic states, which is a precursor to understanding reactivity.
Research Findings on Jahn-Teller Distorted Benzene Radical Cation Isotopomers
| Isotopomer | Matrix | Temperature | Relative Population |
|---|---|---|---|
| This compound | CFCl3 | 4.2 K (after annealing) | 0.42 |
| This compound | CFCl3 | 77 K | 0.77 |
| This compound | CF3CCl3 | 4.2 K (after annealing) | 0.44 |
| This compound | CF3CCl3 | 77 K | 0.71 |
Data sourced from DFT calculations and ESR experiments. diva-portal.org
Based on general mechanisms elucidated for similar compounds, a plausible H/D exchange pathway for this compound can be modeled. This typically involves the protonation (or deuteration) of the aromatic ring to form a carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate and the energy barrier to its formation are key parameters that can be calculated using quantum mechanics.
For example, quantum-mechanical calculations for the H/D exchange of 1,2,4-benzenetriol (B23740) in D₂O showed that the deuteration of the aromatic ring proceeds via the formation of a deuterated intermediate followed by rearomatization. acs.org The pKa values of the conjugate acids leading to the deuterated products were calculated to assess the favorability of the protonation/deuteration steps. acs.org A similar approach can be applied to model the exchange at the remaining C-H positions in this compound.
A generalized two-step mechanism, adapted from studies on other aromatic molecules, highlights the key stages of the exchange process that can be modeled computationally.
Generalized Two-Step H/D Exchange Mechanism
| Step | Description | Computational Focus |
|---|---|---|
| 1 | Formation of an intermediate complex, such as a radical cation or an arenium ion, through interaction with a deuterating agent (e.g., D₃O⁺, D₂O, or a catalyst). | Calculation of the energy of formation and stability of the intermediate. Investigation of electronic structure (e.g., Jahn-Teller distortion). diva-portal.org |
By applying methods like DFT and ab initio calculations, researchers can model the potential energy surfaces for these reaction steps. aip.orgnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a detailed, quantitative picture of the H/D exchange pathways available to this compound.
Advanced Research Applications of Benzene 1,2,4,5 D4 and Its Derivatives
Mechanistic Studies in Organic Synthesis and Catalysis
The kinetic isotope effect (KIE), a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is a cornerstone of mechanistic chemistry. Deuterium-labeled compounds such as Benzene-1,2,4,5-d4 are instrumental in these studies, as the C-D bond is stronger and has a lower zero-point energy than a C-H bond. Cleavage of a C-D bond is therefore slower than cleavage of a C-H bond, and measuring this rate difference provides invaluable insight into the rate-determining steps of a reaction.
Probing C-H Activation and Functionalization Mechanisms
The selective functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern organic synthesis. rsc.org this compound and other deuterated arenes are crucial for studying the mechanisms of C-H activation. rsc.org By comparing the reaction rates of deuterated and non-deuterated substrates, chemists can determine if C-H bond breaking is involved in the rate-determining step of a catalytic cycle. rutgers.edu
For instance, in studies of platinum(II)-catalyzed H/D exchange between benzene (B151609) and deuterated acetic acid, the kinetic analysis helps to elucidate the elementary steps of the reaction, including the formation of platinum(II) alkane σ-complexes and alkylhydridoplatinum(IV) intermediates. ethz.chcaltech.edu Similarly, research on molybdenum and tungsten organometallic complexes uses isotopically labeled substrates like benzene-d6 (B120219) to measure intermolecular kinetic isotope effects, providing evidence for the involvement of specific intermediates in C-H activation pathways. rutgers.edu
Deuterium (B1214612) exchange studies, such as those on 1,2,4-benzenetriol (B23740) (BTO) in D₂O, show that specific aromatic C-H bonds can be selectively replaced by C-D bonds. acs.org This process, attributed to electrophilic aromatic substitution, highlights how isotopic labeling can reveal the reactivity of different positions on an aromatic ring. acs.orgacs.org The mechanism likely proceeds through the deuteration of the aromatic ring to form a carbocation intermediate, followed by rearomatization. acs.org
Investigation of Rearrangement Reactions and Reaction Intermediates
Rearrangement reactions involve the migration of an atom or group within a molecule, fundamentally altering its carbon skeleton or functional groups. mvpsvktcollege.ac.in Isotopic labeling with deuterium is a powerful technique to trace these migrations and identify transient intermediates.
The general mechanism for electrophilic aromatic substitution on a benzene ring involves the formation of a positively charged intermediate known as an arenium ion or benzenonium intermediate. libretexts.orgbyjus.com The stability of this intermediate is key to the reaction outcome. libretexts.org While the benzenonium ion itself is stabilized by resonance and less prone to rearrangement, studying reactions with deuterated substrates can confirm the proposed two-step mechanism: the initial attack of the electrophile to form the intermediate, followed by the rapid loss of a proton (or deuteron) to restore aromaticity. libretexts.orgamazonaws.com
In more complex systems, such as the formation of halogenated benzene-1,2,3,4-tetracarboxylic diimides, NMR time-course studies using deuterated solvents like d4-acetic acid allow for the tracking and identification of various reaction intermediates. nsf.gov These studies can reveal whether a reaction proceeds through equilibrating conditions and help identify the most stable intermediate species that lead to the final product. nsf.gov
Utilization as Internal Standards in Quantitative Analytical Chemistry
An ideal internal standard (IS) is a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the analytical instrument. scioninstruments.com Stable isotopically labeled (SIL) compounds, such as this compound and its derivatives, are considered the gold standard for this purpose, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. clearsynth.comscispace.com They are added in a known quantity to samples to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis. clearsynth.comcerilliant.com
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity and concentration of organic compounds. fujifilm.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com By comparing the integral of an analyte's signal to that of a co-dissolved internal standard of known purity and concentration, an accurate quantification can be achieved. fujifilm.comacanthusresearch.com
Deuterated compounds are highly valued as internal standards in ¹H qNMR. While the deuterated positions are "silent" in the ¹H spectrum, the remaining protons provide clean, simple signals that are less likely to overlap with analyte signals. fujifilm.com For example, derivatives like 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) are used as certified reference materials (CRMs) for qNMR. amazonaws.comresearchgate.net They offer sharp singlet peaks from the trimethylsilyl (B98337) groups in a region of the spectrum that is often free from other signals, making them excellent calibrants. amazonaws.com
Table 1: Common Internal Standards for ¹H qNMR This table is interactive. Click on the headers to sort.
| Internal Standard | ¹H NMR Chemical Shift (ppm) | Common Deuterated Solvents | Key Features |
|---|---|---|---|
| Maleic Acid | ~6.2 (s) | D₂O, DMSO-d₆ | High purity, sharp singlet. acanthusresearch.comresolvemass.ca |
| 1,4-Dinitrobenzene | ~8.4 (s) | CDCl₃, Acetone-d₆ | Signal in the downfield aromatic region. acanthusresearch.com |
| Dimethyl sulfone (DMSO₂) | ~3.1 (s) | D₂O, CDCl₃ | Highly soluble, simple spectrum. bipm.org |
| 1,4-BTMSB-d₄ | ~0.25 (s) | CDCl₃, C₆D₆ | Signal in the upfield region, avoids overlap with most organic analytes. amazonaws.comresearchgate.net |
Mass Spectrometry for Precise Quantification and Trace Analysis
In mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS or LC-MS, deuterated internal standards are essential for achieving high accuracy and precision. clearsynth.comscispace.com An ideal SIL internal standard has nearly identical chromatographic retention times and ionization efficiencies as the non-labeled analyte. scioninstruments.com Because the deuterated standard has a higher mass, it can be easily distinguished from the analyte by the mass spectrometer. cerilliant.com
This co-elution and similar behavior are crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.com Since the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for reliable quantification. clearsynth.com
Derivatives of this compound, such as 1,4-dichlorobenzene-d4, are used as surrogate internal standards for the analysis of chlorobenzenes and other semi-volatile organic compounds (SVOCs) in environmental samples. nih.govthermofisher.com Similarly, perdeuterated polycyclic aromatic hydrocarbons (PAHs) are used to quantify their non-deuterated counterparts. nist.gov
Table 2: Application of Deuterated Benzene Derivatives in MS-based Quantification This table is interactive. Click on the headers to sort.
| Deuterated Standard | Analyte Class | Analytical Method | Purpose |
|---|---|---|---|
| 1,4-Dichlorobenzene-d₄ | Chlorobenzenes | GC-MS | Quantification in water samples. nih.gov |
| Nitrobenzene-d₅ | Nitroaromatics, SVOCs | GC-MS | Surrogate standard for environmental analysis. thermofisher.com |
| Phenol-d₆ | Phenols, SVOCs | GC-MS | Surrogate standard for environmental analysis. thermofisher.com |
| Acenaphthene-d₁₀ | Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | Internal standard for SVOC analysis. thermofisher.com |
Studies in Molecular Energy Transfer and Relaxation Processes
The study of how molecules absorb, store, and dissipate energy is fundamental to chemistry and physics. Deuteration can significantly influence these processes. The increased mass of deuterium affects vibrational frequencies and can alter the rates of non-radiative decay pathways and intermolecular energy transfer.
Spin-lattice relaxation in Nuclear Magnetic Resonance (NMR) is the process by which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse. This relaxation is driven by fluctuating local magnetic fields caused by molecular motions. Studies of the spin-lattice relaxation time (T₁) of molecules dissolved in deuterated solvents, such as 1,2-dichloroethane (B1671644) in deuterated benzene (C₆D₆), help to parse out the contributions of intramolecular and intermolecular relaxation mechanisms. cdnsciencepub.com Such investigations have revealed that weak complex formation between solute and solvent molecules can influence the microdynamical behavior and relaxation rates. cdnsciencepub.com
In the field of single-molecule magnets (SMMs), understanding and controlling spin relaxation processes is critical. acs.org Theoretical and computational studies on polynuclear metal clusters, which may incorporate ligands derived from benzene such as 1,2,4,5-tetrakis(methanesulfonamide)benzene, investigate how spin-phonon coupling mediates relaxation. acs.org The vibrational modes of the molecule, which are altered by deuteration, play a key role in the Orbach and Raman relaxation pathways that govern the magnetic properties of these materials. acs.org
Furthermore, electron spin resonance (ESR) experiments on selectively deuterated benzene radical cation isotopomers have been used to investigate their stability and structure. diva-portal.org The temperature dependence of the ESR spectra can be explained by theoretical calculations, providing insight into the dynamic molecular processes occurring even at cryogenic temperatures. diva-portal.org These studies demonstrate how isotopic substitution serves as a subtle probe to explore the intricate energy landscapes and relaxation dynamics of molecules.
Deuterated Tracers in Environmental Science Research
The use of isotopically labeled compounds, particularly those substituted with deuterium, has become an invaluable tool in environmental science for tracking the fate and transport of pollutants. Deuterated tracers, such as derivatives of this compound, offer a distinct advantage as they can be distinguished from their naturally occurring, non-deuterated counterparts by mass spectrometry, allowing for precise monitoring in complex environmental matrices. ontosight.aimedchemexpress.com
Research in groundwater hydrology has utilized deuterated aromatic hydrocarbons to study the natural attenuation and biodegradation of contaminants like benzene, toluene (B28343), ethylbenzene, and xylene (BTEX). In field studies, a mixture of deuterated compounds, including benzene-d6, toluene-d8 (B116792), and naphthalene-d8, has been injected into contaminated aquifers. tandfonline.com By monitoring the movement and transformation of these deuterated tracers, scientists can determine key transport parameters, sorption coefficients, and biodegradation rates under anaerobic conditions. tandfonline.comresearchgate.net For instance, the transformation of deuterated toluene-d8 and o-xylene-d10 (B166450) into their respective benzylsuccinic acid metabolites has provided unequivocal evidence of in-situ anaerobic biodegradation processes in contaminated groundwater. nih.govoregonstate.edu
While direct and extensive research specifically employing this compound as an environmental tracer is not widely documented in the reviewed literature, the principles established with other deuterated aromatic compounds are directly applicable. A chlorinated and nitrated derivative, this compound, 3-chloro-6-nitro-, has been identified as a potential tracer for studying the environmental fate and transport of pollutants. ontosight.ai The stability of the carbon-deuterium bond ensures that the tracer mimics the behavior of the parent compound without undergoing isotopic exchange with the surrounding environment. tandfonline.com
The selection of a specific deuterated tracer often depends on the contaminant of interest. For example, in studies of gasoline-contaminated sites, deuterated benzene and its alkylated derivatives are the tracers of choice. researchgate.net The use of these tracers has shown that while some compounds like benzene may show limited degradation under certain anaerobic conditions, others like toluene can be significantly biodegraded. tandfonline.com
Table 1: Examples of Deuterated Aromatic Tracers in Environmental Field Studies
| Deuterated Tracer | Application | Key Findings |
| Benzene-d6 | Groundwater contaminant transport and natural attenuation studies. tandfonline.com | Showed limited degradation under anaerobic, sulfate-reducing conditions in a field study. tandfonline.com |
| Toluene-d8 | Monitoring in-situ anaerobic biodegradation in BTEX-contaminated aquifers. nih.govoregonstate.edu | Transformed to deuterated benzylsuccinic acid, confirming anaerobic biodegradation pathways. nih.govoregonstate.edu |
| o-Xylene-d10 | Studying anaerobic transformation in contaminated groundwater. nih.govoregonstate.edu | Formation of deuterated o-methyl-benzylsuccinic acid was observed, indicating in-situ biodegradation. nih.govoregonstate.edu |
| Naphthalene-d8 | Assessing natural degradation rates in hydrocarbon plumes. tandfonline.com | Indicated potential for more rapid degradation compared to benzene in some field conditions. tandfonline.com |
Development of Novel Functionalized Aromatic Compounds
The synthesis of novel functionalized aromatic compounds from deuterated precursors like this compound is an area of growing interest, particularly in materials science and medicinal chemistry. metastatinsight.com The introduction of deuterium can modify the physicochemical properties of a molecule, which can be leveraged to create materials with enhanced performance or drugs with improved metabolic profiles. metastatinsight.comresearchgate.net
While the direct derivatization of this compound to create novel functional materials is an emerging field, related research provides a strong foundation for its potential applications. For instance, non-deuterated 1,2,4,5-tetraamine and 1,2,4,5-tetrahydroxybenzene, which share the same substitution pattern as this compound, are used as building blocks for more complex structures. 1,2,4,5-tetrahydroxybenzene has been used to synthesize novel cyclodiphosphazane ligands that can form coordination polymers with transition metals. rsc.org Similarly, benzene-1,2,4,5-tetraamine tetrahydrochloride is a known chemical intermediate. oakwoodchemical.com These examples suggest that this compound could be chemically converted to its corresponding deuterated tetraamine (B13775644) or tetrahydroxy derivatives, which would then serve as precursors to novel deuterated materials.
The synthesis of functionalized aromatic compounds often involves the reaction of a core aromatic structure with various reagents to introduce new functional groups. For example, the reaction of benzene-1,2-diamine with other reagents can yield functionalized quinoxaline (B1680401) derivatives. beilstein-journals.org A similar approach could be envisioned for a deuterated diamine derived from this compound. Furthermore, methods have been developed for the synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimides, which are important building blocks for n-type electronic materials. nsf.gov Applying such synthetic strategies to a deuterated benzene core could lead to new electronic materials with potentially altered properties.
A recent study demonstrated the synthesis of novel deuterated benzothiadiazole derivatives for use in high-efficiency organic light-emitting diodes (OLEDs). acs.org The researchers found that deuteration enhanced the performance of the OLEDs by modifying the photophysical processes within the material. acs.org This highlights the potential of using deuterated building blocks, which could include derivatives of this compound, to fine-tune the properties of advanced functional materials.
Table 2: Potential Functionalized Derivatives and Synthetic Precursors Related to this compound
| Starting Material/Precursor | Functionalized Product/Application | Potential for Deuteration |
| 1,2,4,5-Tetrahydroxybenzene | Cyclodiphosphazane ligands, coordination polymers. rsc.org | Synthesis of deuterated analogues for studies of isotopic effects in metal-ligand interactions. |
| Benzene-1,2,4,5-tetraamine | Precursor for polyimides and other polymers. oakwoodchemical.com | Creation of deuterated polymers with potentially enhanced thermal or mechanical stability. |
| Dihalobenzene-1,2,3,4-tetracarboxylic acids | Halogenated diimides for n-type electronic materials. nsf.gov | Development of deuterated electronic materials with modified charge transport properties. |
| Benzene-1,2-diamine | Functionalized quinoxaline derivatives. beilstein-journals.org | Synthesis of deuterated quinoxalines for use as labeled standards or in mechanistic studies. |
| Benzothiadiazole derivatives | Hot exciton (B1674681) materials for OLEDs. acs.org | Enhanced device efficiency through deuteration, a strategy applicable to other aromatic systems. acs.org |
Conclusion and Future Perspectives in Benzene 1,2,4,5 D4 Research
Summary of Key Contributions to Fundamental Chemical Understanding
The strategic placement of deuterium (B1214612) atoms in Benzene-1,2,4,5-d4 has been instrumental in elucidating several fundamental chemical concepts. Its application in spectroscopic and mechanistic studies has provided significant insights.
One of the primary contributions lies in the field of vibrational spectroscopy . Studies on the Raman spectra of various deuterated benzene (B151609) analogs, including this compound, have led to a more nuanced understanding of the "breathing" mode of the benzene ring. researchgate.net It has been shown that this mode is present in symmetrically deuterated species like this compound, but absent in others, challenging the long-held belief that it is an intrinsic vibration of any benzene ring. researchgate.net This has refined our understanding of molecular vibrations and the effects of isotopic substitution on them.
Furthermore, microwave spectroscopy of a series of deuterated benzenes, including the para-d2 and various d4 isomers, has enabled the precise determination of molecular structures at the zero-vibrational level in the electronic ground state. uoa.gr These studies provide benchmark data for theoretical calculations and a deeper understanding of the subtle changes in bond lengths and angles upon isotopic substitution. uoa.gr
In the realm of reaction mechanisms , this compound has been crucial for determining kinetic isotope effects (KIEs). The KIE is a powerful tool for probing the rate-determining step of a chemical reaction. For instance, studies on aromatic sulfonation have utilized deuterated benzenes to measure KIEs and infer the nature of the transition state. researchgate.netrsc.org While early studies with hexadeuterobenzene showed a KIE, indicating that C-H bond breaking is involved in the rate-determining step, more specific studies with partially deuterated benzenes can provide more localized information. researchgate.net Similarly, in palladium-catalyzed C-H olefination reactions, kinetic isotope effect experiments are fundamental to understanding the mechanism. ru.nl
The stability of the Jahn-Teller distorted radical cation of benzene has also been investigated using selectively deuterated isotopomers like this compound through ESR experiments and density functional theory calculations. diva-portal.org These studies help to explain the temperature dependence of the ESR spectra and provide insights into the electronic structure of radical cations. diva-portal.org
Emerging Research Directions and Methodological Innovations
The utility of this compound and other deuterated aromatics continues to expand with the development of new synthetic methods and analytical techniques.
Recent research has demonstrated the synthesis of various isotopologues and stereoisotopomers of functionalized cyclohexenes starting from benzene. nih.gov This highlights a growing interest in creating a diverse library of deuterated building blocks for various applications. The ability to precisely control the position of deuterium incorporation opens up new avenues for detailed mechanistic studies and the synthesis of isotopically labeled standards. nih.gov
Methodological innovations in spectroscopy, such as high-resolution laser spectroscopy and mass-selected resonance-enhanced multiphoton ionization (REMPI) spectroscopy, are being applied to deuterated benzenes to study their electronic excited states and radiationless transitions. uoa.gr These advanced techniques provide unprecedented detail about the vibronic structure and dynamics in the excited state. uoa.gr
Furthermore, the development of new catalytic systems for C-H functionalization continues to be a major area of research. ru.nl Deuterated substrates like this compound will remain essential for mechanistic investigations of these novel transformations, helping to optimize catalyst design and reaction conditions. The synthesis of BN-benzvalenes through photoexcitation of 1,2-azaborines represents another novel area where mechanistic studies involving deuterated analogs could provide significant insights into the reaction pathway. nih.gov
Potential for Interdisciplinary Collaborations Leveraging Deuterated Aromatics
The unique properties of deuterated aromatic compounds like this compound position them as valuable tools for a wide range of interdisciplinary collaborations.
In materials science , deuterated compounds are used to probe the structure and dynamics of polymers and other materials. The distinct signals from deuterium in techniques like NMR and neutron scattering can provide information that is inaccessible with non-deuterated analogs. The synthesis of bifunctional aromatic compounds from 1,2,4-benzenetriol (B23740), which can undergo selective deuteration, provides building blocks for new polymeric products. acs.org
In pharmaceutical research and development , deuterated compounds are increasingly being used as internal standards in pharmacokinetic studies and for the synthesis of drug candidates. lookchem.com The "deuterium kinetic isotope effect" can be strategically employed to slow down drug metabolism, potentially leading to improved therapeutic profiles. nih.gov The availability of specifically labeled building blocks like this compound and its derivatives facilitates the synthesis of these deuterated drug molecules. lookchem.com
In environmental science , deuterated standards are essential for the accurate quantification of pollutants. For example, deuterated phthalic acid is used in environmental analysis of priority pollutants. isotope.com Similarly, deuterated analogs of other common environmental contaminants are crucial for isotope dilution mass spectrometry, a gold standard for trace analysis.
Q & A
Basic Research Questions
Q. How does deuterium substitution in Benzene-1,2,4,5-d4 enhance spectroscopic analysis in organic chemistry?
- Methodological Answer : Deuterium substitution reduces vibrational interference in NMR and IR spectroscopy by lowering the signal-to-noise ratio for C-D bonds compared to C-H bonds. This allows clearer detection of adjacent functional groups or reactive sites. For example, in NMR, deuterium’s low spin quantum number minimizes splitting artifacts, while in IR, the C-D stretching frequency (~2100 cm⁻¹) avoids overlap with common organic functional groups . High-resolution mass spectrometry (HRMS) can further confirm isotopic purity .
Q. What are the key steps in synthesizing this compound with high isotopic purity?
- Methodological Answer : Synthesis typically involves catalytic deuteration of the parent compound (e.g., 1,2,4,5-tetramethylbenzene) using deuterated solvents (e.g., D₂O or DCl) under controlled conditions. Post-synthesis, purification via column chromatography or sublimation ensures removal of non-deuterated byproducts. Analytical validation using gas chromatography-mass spectrometry (GC-MS) and isotopic ratio monitoring confirms >98% deuterium incorporation .
Q. How can thermodynamic properties (e.g., ΔfH°gas) of this compound be experimentally determined?
- Methodological Answer : Combustion calorimetry or high-precision gas-phase measurements using techniques like Knudsen effusion mass spectrometry provide experimental ΔfH°gas values. Computational methods, such as density functional theory (DFT) with hybrid functionals (e.g., B3LYP), validate experimental data by comparing calculated and observed enthalpies of formation .
Advanced Research Questions
Q. How does this compound serve as a precursor for synthesizing tetracarbonitrile derivatives?
- Methodological Answer : The deuterated benzene backbone can undergo nitration reactions using HNO₃/H₂SO₄, followed by cyanation with CuCN/KCN under reflux. Isotopic labeling preserves structural integrity during reactions. Post-synthetic purification via recrystallization or HPLC ensures product homogeneity. Applications include designing deuterated ligands for coordination polymers .
Q. What role does this compound play in studying isotopic effects in polymerization reactions?
- Methodological Answer : In polyimide synthesis, deuterated monomers like this compound-derived dianhydrides (e.g., pyromellitic dianhydride-d4) allow investigation of deuteration on polymer chain dynamics. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal altered glass transition temperatures (Tg) and thermal stability compared to non-deuterated analogs .
Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption studies?
- Methodological Answer : As a linker in MOFs, the deuterated aromatic core enhances framework stability and enables neutron diffraction studies to probe hydrogen/deuterium adsorption sites. Crystal engineering strategies (e.g., solvothermal synthesis) optimize pore size and topology. Gas adsorption isotherms (e.g., CO₂ or H₂) quantify storage capacity, while in situ XRD monitors structural flexibility .
Q. What challenges arise in reconciling experimental and computational data for deuterated aromatic systems like this compound?
- Methodological Answer : Discrepancies often stem from approximations in computational models (e.g., neglect of anharmonic vibrational effects in DFT). Advanced methods like coupled-cluster theory (CCSD(T)) improve accuracy for deuterium’s nuclear quantum effects. Experimental validation via isotopic substitution in reaction thermochemistry (e.g., ΔrG° measurements) resolves contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
